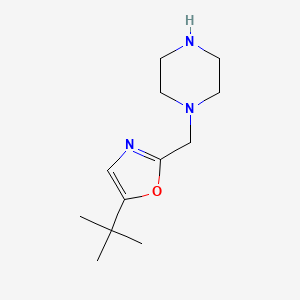
5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole is an organic compound with the molecular formula C12H21N3O. It features a tert-butyl group, a piperazine ring, and an oxazole ring, making it a versatile molecule in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperazine Group: This step involves the reaction of the oxazole intermediate with piperazine under controlled conditions.
Addition of the Tert-butyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the oxazole ring or the piperazine group.
Reduction: Reduction reactions can target the oxazole ring, leading to different derivatives.
Substitution: Substitution reactions can occur at the tert-butyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution can introduce various substituents to the piperazine ring.
Applications De Recherche Scientifique
5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The oxazole ring may also play a role in binding to specific sites, influencing the compound’s overall biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-((piperazin-1-yl)methyl)piperidine-1-carboxylate: This compound shares the piperazine and tert-butyl groups but has a different core structure.
Tert-butyl 3-((piperazin-1-yl)methyl)azetidine-1-carboxylate: Similar in having the piperazine and tert-butyl groups, but with an azetidine ring instead of oxazole.
Uniqueness
5-(Tert-butyl)-2-(piperazin-1-ylmethyl)oxazole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H21N3O |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
5-tert-butyl-2-(piperazin-1-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C12H21N3O/c1-12(2,3)10-8-14-11(16-10)9-15-6-4-13-5-7-15/h8,13H,4-7,9H2,1-3H3 |
Clé InChI |
GSTWHDLAZAMUMO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=C(O1)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




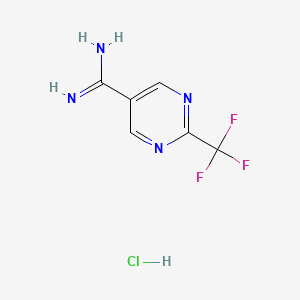
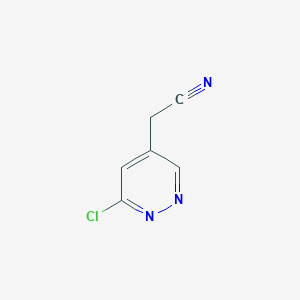
![7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13651832.png)
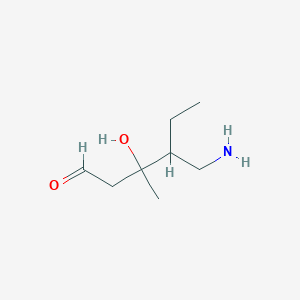
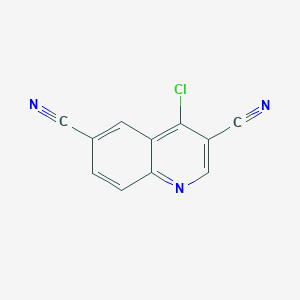
![N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651843.png)
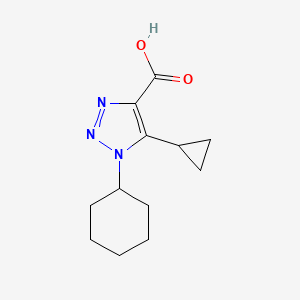
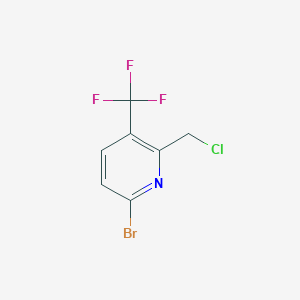

![Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate](/img/structure/B13651862.png)
![5-Bromo-2-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13651867.png)
![4H-Pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B13651872.png)
